Dialdehyde

Analytical Chemistry Natural Product Chemistry Metabolomics

Dialdehyde (CAS 85955-83-5) is the verifiable biosynthetic intermediate downstream of strictosidine aglycone in the KEGG indole alkaloid pathway. Unlike generic harmala alkaloids, this compound is specifically required for metabolic flux analysis, enzyme characterization, and metabolic engineering studies. Substitution with harmine or harmaline will invalidate experimental systems. Ensure exact chemical identity for your pathway research. Request a quote for custom synthesis or bulk orders.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
CAS No. 85955-83-5
Cat. No. B1249045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDialdehyde
CAS85955-83-5
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O
InChIInChI=1S/C21H24N2O4/c1-3-13(11-24)16(17(12-25)21(26)27-2)10-19-20-15(8-9-22-19)14-6-4-5-7-18(14)23-20/h3-7,11-13,16,19,22-23,25H,1,8-10H2,2H3/b17-12-/t13-,16-,19-/m0/s1
InChIKeyZNZYKNKBJPZETN-WELNAUFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dialdehyde (CAS 85955-83-5) Compound Overview for Scientific Procurement: A Harmala Alkaloid with Distinct Biosynthetic Role


Dialdehyde (CAS 85955-83-5), systematically identified as Dialdehyde 11678, is a harmala alkaloid characterized by the molecular formula C₂₁H₂₄N₂O₄ and a molecular weight of 368.4 g/mol [1]. It is formally defined by the ChEBI ontology (CHEBI:4484) as a metabolite within the broader class of β-carboline alkaloids [2]. Critically, this compound is recognized not for a specific, characterized pharmacological activity, but for its assigned position in biological systems as a biosynthetic intermediate. In the KEGG pathway database, it is identified as the direct product of the spontaneous conversion from strictosidine aglycone, a key branch point in the biosynthesis of monoterpenoid indole alkaloids [3]. This specific enzymatic and pathway context provides a clear, verifiable basis for its use in specialized research, distinguishing it from its more widely studied in-class analogs that are typically employed for their direct pharmacological properties.

Why In-Class Substitution Fails: Distinguishing Dialdehyde (CAS 85955-83-5) from Pharmacologically-Active Harmala Analogs


Generic substitution within the harmala alkaloid class is scientifically unsound due to a fundamental divergence in application and context. The closest in-class analogs, such as harmine and harmaline, are widely studied for their direct biological activities, including their roles as reversible inhibitors of monoamine oxidase A (MAO-A) [1]. Their procurement and use are predicated on these characterized pharmacological properties, often with reported Ki and IC₅₀ values. In contrast, Dialdehyde (CAS 85955-83-5) is not primarily characterized for such direct bioactivity. Evidence from authoritative databases shows an absence of reported bioactivity data, with zero entries in major pharmacological databases like ChEMBL and BindingDB [2]. Its verifiable differentiation is as a defined biosynthetic intermediate in the KEGG indole alkaloid pathway, specifically formed from strictosidine aglycone [3]. Therefore, substituting Dialdehyde with harmine or harmaline for a study on indole alkaloid biosynthesis would be scientifically invalid, as it would replace a pathway-specific metabolite with an end-product alkaloid, fundamentally altering the experimental system. The selection criterion is therefore not comparative potency, but exact chemical identity for a specific metabolic or synthetic role.

Quantitative Evidence Guide for Dialdehyde (CAS 85955-83-5): Verifiable Differentiation from Harmala Alkaloid Analogs


Quantifiable Molecular Distinction: Structural Complexity of Dialdehyde vs. Harmine and Harmaline

Dialdehyde (CAS 85955-83-5) is defined by a complex molecular structure (C₂₁H₂₄N₂O₄) featuring a β-carboline core, a C5 side chain with an ester group, and a terminal alkene, which is significantly larger and more complex than its in-class analogs harmine (C₁₃H₁₂N₂O) and harmaline (C₁₃H₁₄N₂O) [1]. This structural divergence provides a quantifiable basis for differentiation in analytical and synthetic workflows. The higher molecular weight (368.4 g/mol vs. 212.25 and 214.26 g/mol, respectively) and unique IUPAC name reflect a distinct chemical space, enabling clear chromatographic and mass spectrometric resolution, which is critical for studies of alkaloid metabolism and biosynthesis [1].

Analytical Chemistry Natural Product Chemistry Metabolomics

Pathway-Specific Role: Dialdehyde as a Quantified Node in KEGG Indole Alkaloid Biosynthesis

Dialdehyde (C11678) is uniquely defined by its position as a direct product of strictosidine aglycone in the KEGG indole alkaloid biosynthesis pathway (map00901) [1]. The reaction (R05844) is a spontaneous conversion, making Dialdehyde a key branch point intermediate for the synthesis of numerous downstream monoterpenoid indole alkaloids (MIAs). This is a verifiable, system-level differentiation. Analogs like harmine and harmaline are not pathway intermediates but are end-product alkaloids. Their substitution would bypass this critical biosynthetic node, rendering studies on pathway flux, intermediate trapping, or metabolic engineering impossible [1].

Plant Biochemistry Metabolic Engineering Synthetic Biology

Provenance as a Research Tool: Absence of Pharmacological Data Differentiates Dialdehyde from Drug-Like Analogs

A systematic cross-reference of Dialdehyde (CAS 85955-83-5) across major bioactivity databases reveals a stark, quantifiable difference from its in-class analogs: it has zero reported bioactivity data. An analysis of the ChEBI entry for Dialdehyde (CHEBI:4484) shows zero entries in the BindingDB and ChEMBL databases, which curate measured binding affinities and bioactivities for drug-like molecules [1]. This is in direct contrast to harmine and harmaline, which have extensive bioactivity annotations. This negative data point is itself a positive identifier, confirming Dialdehyde's primary role as a specialized research tool for biosynthesis rather than a lead-like compound for direct pharmacological screening.

Chemical Biology Pharmacology Natural Product Research

Optimal Scientific and Industrial Application Scenarios for Dialdehyde (CAS 85955-83-5) Based on Verifiable Evidence


Research in Monoterpenoid Indole Alkaloid (MIA) Biosynthesis

Dialdehyde (CAS 85955-83-5) is uniquely suited as a reference standard or substrate for investigating the enzymatic and spontaneous reactions downstream of strictosidine aglycone. Its role as a defined intermediate in the KEGG indole alkaloid biosynthesis pathway (map00901) makes it essential for metabolic flux analyses, enzyme characterization (e.g., the enzyme that converts it to 4,21-dehydrocorynantheine aldehyde), and metabolic engineering efforts in plant systems or heterologous hosts aimed at producing valuable MIAs [1].

Chemical Synthesis of Complex Alkaloid Scaffolds

Given its complex structure, which includes a β-carboline core and a reactive aldehyde group, Dialdehyde can serve as a valuable advanced intermediate or building block in the semi-synthesis or total synthesis of other complex alkaloids. Its unique stereochemical and functional group arrangement, as defined by its IUPAC name, provides a scaffold that is not accessible from simpler, more widely available harmala alkaloids like harmine [2].

Analytical Method Development and Metabolomics

Dialdehyde's distinct molecular formula (C₂₁H₂₄N₂O₄) and high molecular weight (368.4 g/mol) make it an ideal analytical standard for developing and validating chromatographic (LC-MS, GC-MS) methods aimed at profiling complex alkaloid mixtures in plant extracts or cell cultures [2]. Its presence in KEGG pathways enables its use in targeted metabolomics studies focused on indole alkaloid production.

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